molecular formula C17H13NO3 B14435782 1-Methyl-4,4-diphenylpyrrolidine-2,3,5-trione CAS No. 78515-72-7

1-Methyl-4,4-diphenylpyrrolidine-2,3,5-trione

Cat. No.: B14435782
CAS No.: 78515-72-7
M. Wt: 279.29 g/mol
InChI Key: NZRIGPWXDNNQGL-UHFFFAOYSA-N
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Description

1-Methyl-4,4-diphenylpyrrolidine-2,3,5-trione is a chemical compound with the molecular formula C17H13NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4,4-diphenylpyrrolidine-2,3,5-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-4,4-diphenyl-2,3,5-trione with ammonia or primary amines to form the pyrrolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4,4-diphenylpyrrolidine-2,3,5-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

1-Methyl-4,4-diphenylpyrrolidine-2,3,5-trione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methyl-4,4-diphenylpyrrolidine-2,3,5-trione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal applications, it may inhibit certain enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4,4-diphenylpyrrolidine-2,3-dione
  • 1-Methyl-4,4-diphenylpyrrolidine-2,5-dione
  • 1-Methyl-4,4-diphenylpyrrolidine-3,5-dione

Uniqueness

1-Methyl-4,4-diphenylpyrrolidine-2,3,5-trione is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .

Properties

CAS No.

78515-72-7

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

1-methyl-4,4-diphenylpyrrolidine-2,3,5-trione

InChI

InChI=1S/C17H13NO3/c1-18-15(20)14(19)17(16(18)21,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3

InChI Key

NZRIGPWXDNNQGL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=O)C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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